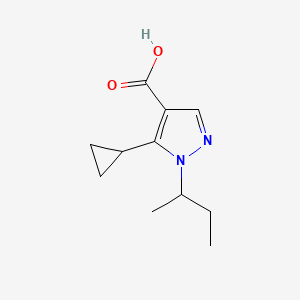
4-(3-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide
Descripción general
Descripción
4-(3-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide, or 4-APT-2H-Thiopyran-1,1-dioxide, is a novel compound with potential applications in the field of scientific research. This compound has been studied for its potential uses in the synthesis of other compounds, its mechanism of action, and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Research
Piperidine derivatives, including our compound of interest, have shown promise in Alzheimer’s disease research. They are explored for their potential to act as multi-targeted agents, offering both anti-aggregatory and antioxidant effects . This dual action could be crucial in developing treatments that address the complex pathology of Alzheimer’s disease.
Anticancer Agents
The piperidine moiety is a common feature in many anticancer drugs. Research has indicated that substituting the piperidine ring, as seen in our compound, can enhance cytotoxicity against cancer cells . This suggests that our compound could be a valuable scaffold for developing new anticancer medications.
Antimicrobial Activity
Compounds with a piperidine structure have been investigated for their antimicrobial properties. The unique structure of 1-(1,1-dioxothian-4-yl)piperidin-3-amine could provide a basis for creating new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are known to possess analgesic and anti-inflammatory properties. The compound could be used to synthesize new pain relievers and anti-inflammatory drugs, potentially with fewer side effects than current medications .
Antimalarial Research
The search for new antimalarial drugs has led to the evaluation of piperidine derivatives. Their simple molecular structures, including the one of our compound, have shown efficacy in studies, which could lead to safer and more effective antimalarial treatments .
Antiviral and Antifungal Research
Piperidine-based compounds are also being explored for their antiviral and antifungal activities. The structural features of 4-(3-aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide make it a candidate for developing treatments against viral and fungal infections .
Antihypertensive and Cardiovascular Agents
The piperidine ring is a component of various antihypertensive and cardiovascular drugs. Research into the specific configuration of our compound could yield new drugs that help manage blood pressure and other cardiovascular conditions .
Neuropharmacological Applications
Piperidine derivatives have been used in the treatment of various neurological disorders due to their ability to interact with neural receptors. The compound we’re discussing could be pivotal in creating new neuropharmacological agents, potentially offering treatments for conditions like depression and schizophrenia .
Propiedades
IUPAC Name |
1-(1,1-dioxothian-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S/c11-9-2-1-5-12(8-9)10-3-6-15(13,14)7-4-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUBNQXBMTXWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCS(=O)(=O)CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)



![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)





![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B1444945.png)
![2-[3-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1444948.png)

![[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1444952.png)